Triethanolamine tris(dihydrogen phosphate)

Description

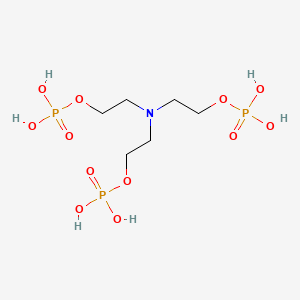

Structure

3D Structure

Properties

CAS No. |

68140-45-4 |

|---|---|

Molecular Formula |

C6H18NO12P3 |

Molecular Weight |

389.13 g/mol |

IUPAC Name |

2-[bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate |

InChI |

InChI=1S/C6H18NO12P3/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16) |

InChI Key |

UITHHINVTNPXDF-UHFFFAOYSA-N |

Canonical SMILES |

C(COP(=O)(O)O)N(CCOP(=O)(O)O)CCOP(=O)(O)O |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Triethanolamine Tris Dihydrogen Phosphate

Direct Esterification Routes from Triethanolamine (B1662121) and Phosphoric Acid

The primary and most direct method for synthesizing Triethanolamine tris(dihydrogen phosphate) involves the esterification reaction between triethanolamine and phosphoric acid. This process, while straightforward in principle, requires careful control over reaction parameters to drive the formation of the trisubstituted ester over other potential products.

Controlled Reaction Conditions and Stoichiometric Considerations

The direct esterification of an alcohol with phosphoric acid is fundamentally a condensation reaction that produces water as a byproduct. To synthesize the target molecule, Triethanolamine tris(dihydrogen phosphate), a stoichiometric ratio of at least three moles of phosphoric acid to one mole of triethanolamine is theoretically required to facilitate the esterification of all three hydroxyl groups.

However, research indicates that simply heating triethanolamine and ortho-phosphoric acid together, for instance at 90°C, is often insufficient to induce esterification. nih.gov The reaction faces a significant activation energy barrier, necessitating either high temperatures, the use of a catalyst, or the continuous removal of water to shift the equilibrium towards product formation. nih.gov In some applications, polyphosphoric acid, which is a potent dehydrating agent, is used to drive condensation reactions such as ether synthesis, illustrating a strategy that could be applied to esterifications. youtube.com

Solvent-Based Synthesis Protocols

Conducting the synthesis in a suitable solvent system offers several advantages, including improved temperature control and the ability to facilitate purification. One common strategy for direct esterification involves the use of a non-polar solvent that can form an azeotrope with water, such as toluene (B28343). By heating the reaction mixture under reflux with a Dean-Stark apparatus, water can be continuously removed, thereby driving the reaction to completion.

Another solvent-based approach involves the purification of phosphate (B84403) esters via liquid-liquid extraction. For instance, a crude phosphate ester mixture can be neutralized with triethanolamine and then purified using a mixed solvent system, such as n-hexane, isopropanol, and water, to separate the desired product from unreacted starting materials and byproducts. google.com More reactive phosphorus reagents, like phosphorus oxychloride, are also effectively used in solvent-based protocols. The reaction between an alcohol and phosphorus oxychloride is typically performed in an inert solvent like toluene, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. organic-chemistry.org

| Phosphorus Reagent | Alcohol/Hydroxy Compound | Solvent(s) | Base/Neutralizing Agent | Key Process Detail | Source |

|---|---|---|---|---|---|

| Phosphorus Oxychloride | Primary Alcohol | Toluene | Triethylamine | Reaction followed by steam treatment to yield dialkyl phosphates. | organic-chemistry.org |

| Phosphoric Acid / Phosphorus Pentoxide | Dodecyl Alcohol | n-Hexane, Isopropanol, Water | Triethanolamine | Neutralization and solvent extraction for purification of the ester salt. | google.com |

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemistry, particularly high-energy ball milling, represents an emerging and environmentally friendly alternative to traditional solvent-based synthesis. rsc.org This technique utilizes mechanical energy from grinding media (balls) inside a rotating mill to induce chemical reactions in the solid state, often without the need for any solvent. rsc.orgresearchgate.net

While a specific protocol for Triethanolamine tris(dihydrogen phosphate) has not been widely reported, the principles of mechanochemistry are applicable. The solid reactants, triethanolamine and a solid form of phosphoric acid (or phosphorus pentoxide), would be milled together. The intense mechanical action can break down crystal lattices, increase surface area, and provide the activation energy necessary for the reaction to occur. researchgate.net Molecular dynamics simulations have shown that mechanical forces can promote the dissociation and reaction of other phosphate esters. researchgate.netresearchgate.net In some cases, liquid-assisted grinding (LAG) using a small amount of a liquid like ethanol (B145695) can improve reaction efficiency. researchgate.net This solvent-free or minimal-solvent approach reduces waste and can lead to higher yields and shorter reaction times. rsc.org

In Situ Formation Mechanisms during Reaction Processes

In situ formation refers to the synthesis of a compound directly within a reaction mixture where it will subsequently serve a specific purpose. Triethanolamine phosphate is often formed in situ to act as a corrosion inhibitor in formulations like automotive antifreeze. psgraw.comepa.gov The initial step in this process is the acid-base neutralization reaction between triethanolamine and phosphoric acid to form the triethanolammonium (B1229115) phosphate salt. psgraw.com

This salt can be the final product, or its formation can be the precursor to esterification if the process involves subsequent steps with sufficient energy input, such as heating or spray drying at elevated temperatures. The formation of the salt within the system ensures homogeneous distribution before any potential subsequent esterification is thermally induced.

Alternative Synthetic Strategies and Derivatization

Beyond the direct reaction with phosphoric acid, more reactive phosphorus-containing reagents can be employed to synthesize phosphate esters. These methods can offer milder reaction conditions and greater control over the product distribution.

Established alternative processes for producing phosphate esters include the reaction of an alcohol with either phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). google.com The reaction with phosphorus pentoxide is a powerful dehydration-driven method that can be used with various alcohols. google.combme.hu Using phosphorus oxychloride provides a more controlled, stepwise addition of phosphate groups, although it generates corrosive hydrochloric acid that must be neutralized, typically with a tertiary amine base. organic-chemistry.org

Derivatization strategies are also employed in this field. For example, a mixture of phosphate mono- and di-esters can be synthesized first and then subsequently neutralized with triethanolamine to yield the corresponding triethanolamine salts. google.com This produces derivatives that are distinct from the covalently bonded phosphate ester of triethanolamine but are closely related products.

Optimization of Synthesis for Research-Scale Production

Optimizing the synthesis of Triethanolamine tris(dihydrogen phosphate) for research purposes involves maximizing product yield and purity while minimizing reaction time and resource consumption. Modern statistical and computational methods are increasingly used to achieve this.

Methodologies such as Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) have proven effective in optimizing the synthesis of other triethanolamine-based esters. nih.govnih.govresearchgate.net These techniques use a designed set of experiments to model the effect of various reaction parameters on the outcome. nih.gov By applying these models, researchers can predict the optimal conditions for a given synthesis with a high degree of accuracy. nih.govresearchgate.net For the synthesis of Triethanolamine tris(dihydrogen phosphate), these statistical tools could be used to fine-tune critical parameters and enhance the efficiency of the production process on a laboratory scale.

| Parameter | Description | Relevance | Source |

|---|---|---|---|

| Reaction Temperature | The temperature at which the reaction is conducted (°C). | Affects reaction rate and potential for side reactions or degradation. | nih.govresearchgate.net |

| Reaction Time | The duration of the reaction (hours). | Determines the extent of conversion to the desired product. | nih.govresearchgate.net |

| Substrate Molar Ratio | The molar ratio of reactants (e.g., phosphoric acid to triethanolamine). | Crucial for controlling the degree of substitution and maximizing yield. | nih.govresearchgate.net |

| Catalyst/Enzyme Amount | The concentration or weight percentage of the catalyst. | Impacts the reaction rate and overall process cost. | nih.govresearchgate.net |

| Agitation Speed | The mixing speed of the reactor (r.p.m.). | Ensures homogeneity and improves mass transfer in heterogeneous systems. | nih.govresearchgate.net |

Furthermore, optimization can be achieved through the development of novel catalysts. For instance, specialized phosphazene composite catalysts have been developed for the synthesis of triethanolamine-based polyethers, which significantly accelerate reaction rates and improve product uniformity. google.com Similar catalyst development could be a key area for optimizing the synthesis of Triethanolamine tris(dihydrogen phosphate).

Yield Enhancement Studies

Optimizing the yield of Triethanolamine tris(dihydrogen phosphate) is critical for its practical application. Several factors can be manipulated to enhance the reaction outcome.

Table 1: Parameters for Yield Enhancement

| Parameter | Effect on Yield | Rationale |

| Molar Ratio of Reactants | Increasing the molar ratio of the phosphorylating agent to triethanolamine can shift the equilibrium towards the product side, favoring the formation of the tris-phosphate ester. | Based on Le Chatelier's principle, an excess of the phosphorylating agent drives the reaction to completion. |

| Reaction Temperature | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the product. | The optimal temperature will depend on the specific phosphorylating agent used and needs to be determined experimentally. For PPA, temperatures above 60°C are often required to reduce its viscosity and improve mixing. oxinst.com |

| Removal of Water | The esterification reaction produces water as a byproduct. Continuous removal of water can significantly improve the yield by shifting the equilibrium towards the product. | Techniques such as azeotropic distillation with a suitable solvent (e.g., toluene or xylene) can be employed. google.com |

| Catalyst | While strong phosphorylating agents may not require a catalyst, in some cases, an acid or base catalyst could potentially accelerate the reaction. However, the choice of catalyst must be made carefully to avoid unwanted side reactions. |

Based on studies of similar esterification reactions, a systematic variation of these parameters would be necessary to identify the optimal conditions for maximizing the yield of Triethanolamine tris(dihydrogen phosphate).

Purity Optimization Protocols

The crude product of the synthesis is likely to contain unreacted starting materials, partially phosphorylated triethanolamine (mono- and di-phosphate esters), and byproducts from side reactions. Therefore, robust purification protocols are essential to obtain the compound in high purity.

Table 2: Purity Optimization Techniques

| Technique | Description | Applicability |

| Negative Pressure Column Chromatography | This technique utilizes a column packed with a stationary phase, such as neutral alumina, and a solvent system to separate the components of a mixture based on their polarity. google.com | This method has been shown to be effective for the purification of alkyl phosphoric acid esters, achieving purities of over 99%. google.com |

| Washing with Chelating Agents | The crude product can be washed with a dilute solution of a chelating agent, such as oxalic acid, to remove metal ion impurities that may have been introduced during the synthesis. google.com | This is particularly useful if metal-containing reagents or reactors are used. |

| Treatment with Acid Scavengers | Residual acidity in the crude product can be neutralized by treatment with an acid scavenger, such as an epoxy compound. google.com | This step can improve the stability and long-term storage of the final product. |

| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. | The choice of solvent is crucial and needs to be determined based on the solubility profile of the product and its impurities. |

| ³¹P NMR Spectroscopy | While not a purification technique itself, ³¹P NMR is an invaluable analytical tool for assessing the purity of the product and for monitoring the effectiveness of the purification steps. oxinst.comnih.gov | The distinct chemical shifts of the different phosphate species allow for their identification and quantification. mdpi.comresearchgate.net |

A combination of these techniques would likely be required to achieve a high degree of purity for Triethanolamine tris(dihydrogen phosphate).

Investigation of Reaction Kinetics and Thermodynamics of Formation

A thorough understanding of the reaction kinetics and thermodynamics is crucial for the efficient and controlled synthesis of Triethanolamine tris(dihydrogen phosphate).

The phosphorylation of an alcohol is a complex reaction that can proceed through different mechanisms depending on the phosphorylating agent and the reaction conditions. The reaction is generally considered to be a nucleophilic substitution at the phosphorus atom. The rate of the reaction will be influenced by several factors, including the concentration of the reactants, the temperature, and the presence of any catalysts.

Kinetic studies of alcohol phosphorylation have shown that the reaction can be catalyzed by Brønsted acids. researchgate.net In the case of using PPA, the high acidity of the medium itself likely plays a catalytic role. The reaction rate is also dependent on the steric hindrance around the hydroxyl group, which suggests that the phosphorylation of the three hydroxyl groups of triethanolamine may occur at different rates.

A kinetic model for the phosphorylation of triethanolamine would likely involve a series of consecutive reactions, representing the formation of the mono-, di-, and finally the tris-phosphate ester. The rate constants for each step would need to be determined experimentally by monitoring the concentration of each species over time, for which ³¹P NMR would be an ideal analytical technique. mdpi.com

Advanced Structural Elucidation and Molecular Characterization

Spectroscopic Analysis for Structural Confirmation

While specific experimental NMR data for triethanolamine (B1662121) tris(dihydrogen phosphate) is not widely published, the expected spectra can be inferred from the known spectra of triethanolamine and related organophosphate compounds.

¹H NMR: The proton NMR spectrum of triethanolamine exhibits two characteristic triplets corresponding to the methylene (B1212753) groups (-CH₂-). Upon phosphorylation, a significant downfield shift of the signals for the methylene groups adjacent to the phosphate (B84403) esters (-CH₂-O-P) is anticipated due to the electron-withdrawing effect of the phosphate group. The coupling patterns would likely become more complex due to phosphorus-hydrogen (³J_P-H) coupling.

¹³C NMR: Similarly, the carbon NMR spectrum would show a downfield shift for the carbon atoms bonded to the phosphate groups. chemicalbook.com The two distinct carbon environments in the triethanolamine backbone would be clearly distinguishable.

³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, confirming the presence of chemically equivalent phosphate groups. The chemical shift would be characteristic of a dihydrogen phosphate ester.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Information Provided |

| ¹H | Shifted downfield from triethanolamine's signals | Complex multiplets (due to P-H coupling) | Confirms phosphorylation of hydroxyl groups. |

| ¹³C | Shifted downfield for carbons adjacent to phosphate | Singlets (or doublets if P-C coupling is resolved) | Shows the electronic effect of phosphate groups on the carbon backbone. |

| ³¹P | Characteristic region for phosphate esters | Singlet | Confirms the presence and chemical equivalence of the phosphate groups. |

This table is predictive and based on established principles of NMR spectroscopy.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in triethanolamine tris(dihydrogen phosphate). The spectrum of the parent compound, triethanolamine, is well-characterized and serves as a useful reference. nist.gov The formation of the phosphate ester linkages introduces several new and characteristic absorption bands.

Key expected vibrational modes for triethanolamine tris(dihydrogen phosphate) include:

P-O-C Stretching: Strong absorptions in the region of 1000-1100 cm⁻¹ are characteristic of the P-O-C stretching vibrations.

P=O Stretching: A strong band corresponding to the phosphoryl (P=O) stretching vibration is expected around 1200-1250 cm⁻¹.

O-H Stretching: The broad O-H stretching band from the hydroxyl groups of triethanolamine (typically around 3300-3500 cm⁻¹) would be replaced or significantly altered by the P-O-H stretching vibrations of the dihydrogen phosphate groups. These would likely appear as broad bands due to hydrogen bonding.

C-N Stretching: The C-N stretching vibration of the tertiary amine would still be present, typically in the 1030-1230 cm⁻¹ region.

C-H Stretching: The characteristic stretching vibrations of the methylene (CH₂) groups are expected in the 2850-2960 cm⁻¹ range. mdpi.com

A comparative analysis of the FTIR spectra of triethanolamine and its phosphorylated derivative would clearly show the disappearance of the alcohol O-H bands and the appearance of the characteristic phosphate group absorptions, thus confirming the esterification. researchgate.netspectrabase.comnih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| P-O-C Stretch | 1000-1100 | Strong |

| P=O Stretch | 1200-1250 | Strong |

| P-O-H Stretch | Broad, around 2500-3000 | Broad, Medium-Strong |

| C-H Stretch (Methylene) | 2850-2960 | Medium |

| C-N Stretch | 1030-1230 | Medium |

This table is predictive and based on established principles of FTIR spectroscopy.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For triethanolamine tris(dihydrogen phosphate), techniques such as electrospray ionization (ESI) would be suitable.

Molecular Ion Peak: The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, which would confirm the molecular weight of 389.13 g/mol . ncats.io

Fragmentation Pattern: The fragmentation of the molecule would likely involve the sequential loss of the dihydrogen phosphate groups (H₂PO₄) and fragmentation of the ethanolamine (B43304) backbone. Analysis of these fragment ions would provide further confirmation of the molecular structure. The fragmentation of the parent triethanolamine molecule is well-documented and shows characteristic losses of hydroxymethyl radicals. nist.gov

X-ray Diffraction Studies of Crystalline Forms and Intermolecular Interactions

In the crystal structure of triethanolammonium (B1229115) dihydrogenphosphate, the asymmetric unit contains two distinct dihydrogenphosphate anions and two triethanolammonium cations. researchgate.net This indicates a complex packing arrangement. The triethanolammonium cation adopts a tripodal conformation. researchgate.net This structural information suggests that triethanolamine tris(dihydrogen phosphate), if crystallized, would also exhibit a complex three-dimensional structure stabilized by extensive intermolecular forces.

| Parameter | Value (for Triethanolammonium dihydrogenphosphate) | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| P-O bond lengths | ~1.50-1.58 Å | Typical lengths for phosphate groups. researchgate.net |

| N-C bond lengths | ~1.48-1.53 Å | Standard lengths for C-N bonds in such structures. researchgate.net |

| C-C bond lengths | ~1.50-1.51 Å | Typical single bond lengths between sp³ carbons. researchgate.net |

| C-O bond lengths | ~1.40-1.43 Å | Standard lengths for C-O single bonds. researchgate.net |

Data from the study of Triethanolammonium dihydrogenphosphate. researchgate.net

The crystal structure of triethanolammonium dihydrogenphosphate reveals an extensive and robust network of hydrogen bonds. researchgate.net

The dihydrogenphosphate units are linked into polymeric chains along the mdpi.com direction via strong P-O-H···O-P hydrogen bonds. researchgate.net

These phosphate chains are then interconnected with the triethanolammonium cations through O-H···O hydrogen bonds, forming sheet-like structures. researchgate.net

A notable feature is the intramolecular trifurcated hydrogen bond where the ammonium (B1175870) proton (N-H⁺) interacts with the three oxygen atoms of the ethanol (B145695) groups within the same cation. researchgate.net

Investigation of Triethanolammonium Cation Conformation in Salts

In the solid state, the triethanolammonium cation typically adopts a distinct tripodal conformation. researchgate.net This arrangement is characterized by the central nitrogen atom and the three attached ethanol arms forming a shape akin to a tripod or a lampshade. researchgate.netresearchgate.net A key feature of this conformation is the position of the ammonium proton (H atom attached to the nitrogen), which is often located inside the "lampshade" formed by the three hydroxyethyl (B10761427) branches. researchgate.net This proton engages in an intramolecular trifurcated hydrogen bond with the oxygen atoms of the three ethanol groups within the same cation. researchgate.net This internal hydrogen bonding contributes significantly to the stability of the tripodal structure.

Beyond the intramolecular interactions, the cation's conformation is further stabilized and defined by extensive intermolecular hydrogen bonding with the phosphate anions. researchgate.net In the crystal lattice of triethanolammonium dihydrogenphosphate, the hydroxyl groups of the cation act as hydrogen bond donors, forming strong O-H···O hydrogen bonds with the oxygen atoms of the dihydrogenphosphate (H₂PO₄⁻) anions. researchgate.net These interactions link the cations and anions into extensive networks, which can form sheet-like entities. researchgate.net

While the tripodal or endo conformation is common, studies on other triethanolammonium salts have revealed the possibility of other arrangements, such as an endo-exo conformation. researchgate.net In the endo-exo form, one of the three ethanol arms is rotated around the carbon-nitrogen bond, positioning it away from the other two. researchgate.net The specific conformation adopted depends on factors like the nature of the counter-anion and the packing forces within the crystal lattice. researchgate.net

| Feature | Description |

|---|---|

| Cation Conformation | Adopts a tripodal shape. |

| Intramolecular Bonding | The ammonium proton forms a trifurcated hydrogen bond with the three hydroxyl oxygen atoms of the same cation. |

| Intermolecular Bonding | The cation's hydroxyl groups form O-H···O hydrogen bonds with surrounding dihydrogenphosphate anions. |

| Resulting Superstructure | Cations and anions are linked into extended sheet-like arrangements. |

| Asymmetric Unit | Contains two distinct triethanolammonium cations and two dihydrogenphosphate anions, indicating slight differences in their local environments. |

Theoretical and Computational Structural Predictions

To complement experimental data from techniques like X-ray crystallography, theoretical and computational methods are employed to predict molecular structures and properties. These in silico approaches provide a deeper understanding of the molecule's electronic structure, stability, and potential conformations at an atomic level.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic and nuclear structures of many-body systems, including complex molecules. arxiv.org It offers a favorable balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry. arxiv.orgnsf.gov

The primary application of DFT in this context is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—its ground-state geometry—by finding the configuration with the minimum total energy. arxiv.orgnih.gov The calculation begins by solving the Kohn-Sham equations, after which the forces on each atom are calculated. arxiv.org An optimization algorithm then adjusts the atomic positions to minimize these forces until a stable, low-energy structure is found. arxiv.org

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. nsf.gov

Functionals: These are mathematical approximations that describe the complex many-body interactions among electrons. Common functionals include B3LYP, PBE0, and ωB97XD. nsf.govnih.gov

Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Examples include Pople-style basis sets like 6-31G(d,p) and Dunning's correlation-consistent basis sets like cc-pVQZ. arxiv.org

Studies on related triethanolammonium-based ionic liquids have successfully used DFT to elucidate the structure and nature of the strong hydrogen-bonding interactions between the cation and various anions. researchgate.net Such calculations can predict bond lengths, bond angles, and torsion angles with high accuracy, providing a detailed picture that supports and explains experimental findings. nsf.gov

| Component | Purpose | Examples |

|---|---|---|

| Functional | Approximates the exchange-correlation energy, a key component of electron-electron interactions. | B3LYP, PBE0, BP86, SCAN, ωB97XD. arxiv.orgnsf.govnih.gov |

| Basis Set | Provides a set of mathematical functions to represent the electronic wavefunctions of the atoms in the molecule. | 6-31G(d,p), def2-TZVP, cc-pVQZ. arxiv.org |

| Solvation Model | Simulates the effect of a solvent on the molecule's geometry and energy (optional). | Polarizable Continuum Model (PCM). ufp.pt |

| Dispersion Correction | Accounts for long-range van der Waals forces, which are crucial for non-covalently bonded systems. | DFT-D3, DFT-D4. |

Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods based entirely on theoretical principles without the use of experimental data as parameters. capes.gov.br These methods are computationally more demanding than DFT but can offer higher accuracy for certain properties. They are used to study the electronic structure of molecules, providing information on charge distribution, molecular orbitals, and the nature of chemical bonds. capes.gov.bracs.org

For phosphate-containing compounds, ab initio molecular orbital theory has been applied to investigate local structure and bonding. capes.gov.br For instance, calculations on model phosphate clusters have been used to determine how charge is distributed among atoms, showing that in phosphate groups, negative charge is often delocalized between terminal oxygen atoms. capes.gov.br These methods can also elucidate the character of phosphorus-oxygen bonds. capes.gov.br

In the context of triethanolamine tris(dihydrogen phosphate), ab initio calculations could be used to:

Calculate the partial atomic charges on the nitrogen, phosphorus, and oxygen atoms to better understand the ionic and hydrogen bonding interactions.

Analyze the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand the molecule's reactivity.

Provide highly accurate reference energies for benchmarking less computationally expensive methods like DFT. ufp.pt

Molecules with rotatable single bonds, such as the C-C and C-N bonds in the triethanolammonium cation, can exist in multiple distinct spatial arrangements known as conformational isomers, or conformers. chemistrysteps.com These conformers represent different local energy minima on the molecule's potential energy surface. Computational chemistry is an essential tool for identifying these isomers and predicting their relative stability. nih.gov

The process involves mapping the potential energy surface by systematically rotating the flexible bonds and performing geometry optimizations at each step. The resulting energies of the stable conformers are then compared. The conformer with the lowest energy is the most stable and is expected to be the most populated at equilibrium.

For the triethanolammonium cation, the tripodal (endo) and the endo-exo conformations are known examples of such isomers. researchgate.net Theoretical calculations can predict the energy difference between these forms. This analysis helps to understand why a particular conformation is observed in a crystal structure and whether other isomers might exist in solution or in the gas phase. The stability of these conformers is dictated by a delicate balance of intramolecular hydrogen bonding, steric hindrance between the ethanol arms, and intermolecular interactions with the phosphate anions. researchgate.net

Mechanistic Studies of Chemical Reactivity and Transformations

Proton Transfer Dynamics and Acid-Base Equilibria

The acid-base properties of Triethanolamine (B1662121) tris(dihydrogen phosphate) are governed by the interplay between the basic tertiary amine nitrogen and the acidic dihydrogen phosphate (B84403) groups.

Influence of Phosphate Moieties on Protonation States

The presence of three dihydrogen phosphate (H₂PO₄⁻) groups profoundly influences the molecule's acid-base behavior. Each dihydrogen phosphate group can undergo successive deprotonations, acting as a polyprotic acid. Phosphoric acid itself is triprotic, with three distinct pKa values corresponding to the loss of its three protons. libretexts.orglibretexts.orgcommonorganicchemistry.com

Table 1: Stepwise Acid Dissociation Constants (pKa) of Phosphoric Acid in Aqueous Solution

View Interactive Table

| Equilibrium | pKa Value |

|---|---|

| H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | ~2.1 libretexts.orglibretexts.orgresearchgate.netquora.com |

| H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | ~7.2 libretexts.orglibretexts.orgresearchgate.netquora.com |

| HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | ~12.3 libretexts.orgresearchgate.netquora.com |

Complexation and Chelation Mechanisms with Metal Ions

Triethanolamine tris(dihydrogen phosphate) is an effective chelating agent, a property stemming from its multiple potential binding sites that can coordinate with a central metal ion to form stable complexes.

Investigation of Binding Sites and Coordination Modes

The molecule possesses several donor atoms capable of binding to metal ions: the tertiary amine nitrogen and the numerous oxygen atoms within the three phosphate groups. The parent triethanolamine (TEA) ligand is known to be versatile, capable of acting as a tripodal ligand that coordinates to metals in either a tridentate (κ³-N,O,O') or tetradentate (κ⁴-N,O,O',O'') fashion. researchgate.net This flexibility allows it to form stable chelate rings with a wide range of metal ions.

In Triethanolamine tris(dihydrogen phosphate), the binding mechanism is enhanced by the phosphate groups, which have a strong affinity for metal ions. libretexts.org Coordination can occur through the central nitrogen atom, the oxygen atoms of the phosphate groups, or a combination of both, leading to the formation of highly stable, multi-ring chelate structures. The specific coordination mode often depends on the size, charge, and electronic configuration of the metal ion, as well as the pH of the solution which dictates the protonation state of the ligand. Studies on related nickel(II)-TEA complexes have shown distorted octahedral geometries where the nickel ion is surrounded by two neutral TEA ligands via nitrogen and oxygen coordinates. researchgate.net

Stoichiometry and Stability Constants of Metal-Triethanolamine tris(dihydrogen phosphate) Complexes

The stoichiometry and stability of the formed metal complexes are critical parameters defining the efficacy of a chelating agent. The stability constant (log β) quantifies the strength of the metal-ligand interaction, with higher values indicating the formation of more stable complexes. wikipedia.orgresearchgate.net For Triethanolamine tris(dihydrogen phosphate), the stoichiometry of its metal complexes (the ligand-to-metal ratio) can vary.

While specific stability constants for Triethanolamine tris(dihydrogen phosphate) are not widely reported, data from related systems provide insight. The chelate effect, driven by the entropy gain from displacing multiple single-donor ligands (like water) with one multi-donor ligand, suggests that this molecule will form very stable complexes. wikipedia.org The stability is influenced by factors such as the nature of the metal ion and the ligand. For example, the electronegativity of both the metal and the ligand atoms is a key factor in determining stability. nih.gov The table below presents illustrative stability constants for related metal-ligand systems, demonstrating the strong affinity of both phosphate and amine-containing ligands for various metal ions.

Table 2: Illustrative Logarithmic Stability Constants (log β) for Selected Metal-Ligand Complexes

View Interactive Table

| Metal Ion | Ligand | Log β |

|---|---|---|

| Ca²⁺ | Phosphate (PO₄³⁻) | 6.46 |

| Al³⁺ | Phosphate (PO₄³⁻) | 20.01 |

| Ag⁺ | Ammonia (NH₃) | 7.22 (for [Ag(NH₃)₂]⁺) |

| Cu²⁺ | EDTA | 18.8 |

| Zn²⁺ | EDTA | 16.5 |

Spectroscopic and Electrochemical Probes of Metal Ion Interaction

Various analytical techniques are employed to investigate the interaction between chelating agents and metal ions.

Spectroscopic Methods: Infrared (IR) spectroscopy is a powerful tool for probing the coordination environment. commonorganicchemistry.com Upon complexation of a metal ion by Triethanolamine tris(dihydrogen phosphate), shifts in the vibrational frequencies of the P=O and P-O bonds within the phosphate groups would be expected. Similarly, changes in the C-N stretching frequency could indicate the involvement of the tertiary amine nitrogen in binding. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, can also provide detailed information about the chemical environment of the phosphorus atoms and how it changes upon metal coordination. researchgate.net

Electrochemical Probes: Techniques like cyclic voltammetry can be used to study the redox properties of the metal complexes. The coordination of Triethanolamine tris(dihydrogen phosphate) to a redox-active metal ion (e.g., Fe³⁺, Cu²⁺) will alter the metal's redox potential. By monitoring these changes, researchers can gain insight into the formation and stability of the complex. For instance, studies on a bis(triethanolamine)nickel(II) complex showed that the complex could undergo an oxidative reaction at a different potential than the free ligand or metal salt, highlighting its utility in probing metal-ligand interactions. researchgate.net

Catalytic Activity and Mechanisms in Organic and Inorganic Reactions

Information regarding the catalytic activity of Triethanolamine tris(dihydrogen phosphate) is sparse. Its structural features, combining amine and phosphate groups, suggest the potential for catalytic functions, but specific applications and mechanistic investigations are not documented in the available resources.

Role as an Acid-Base Catalyst

There is no specific information available in the searched literature detailing the role of Triethanolamine tris(dihydrogen phosphate) as an acid-base catalyst. The presence of the tertiary amine group from triethanolamine and the acidic dihydrogen phosphate groups provides theoretical sites for both Brønsted-Lowry acid and base catalysis. However, no empirical studies were found to substantiate or characterize this potential behavior.

Investigations into Radical Formation and Reactivity

No studies were identified that investigated radical formation or the subsequent reactivity involving Triethanolamine tris(dihydrogen phosphate).

Impact on Reaction Selectivity and Rate Enhancement

While a product from Chemical Tasfyeh Co. identifies Triethanolamine Tris(dihydrogen Phosphate) as a key component in a seawater sedimentation inhibitor, the mechanism of action is not described in terms of catalytic rate enhancement or influence on reaction selectivity. mfa.ir This application primarily points towards a role in preventing the formation of inorganic scale, such as calcium, barium, and strontium carbonates and sulfates, in industrial settings like oil wells. mfa.ir The specific chemical interactions driving this inhibition are not detailed as catalytic processes in the provided information.

Reaction Pathways and Products of Chemical Degradation

Detailed studies on the chemical degradation pathways of Triethanolamine tris(dihydrogen phosphate) and the resulting products are not available in the searched results. Regulatory documents concerning materials intended for food contact mention that when testing certain materials, degradation products formed at high temperatures should be considered, but this is a general statement and does not provide specific data for this compound. pac.gr

Coordination Chemistry of Triethanolamine Phosphate Ligands

Triethanolamine (B1662121) as a Flexible Ligand in Metal Complexes

Triethanolamine, N(CH₂CH₂OH)₃, is a versatile tripodal ligand capable of adopting numerous coordination modes. mdpi.comat.ua Its flexibility stems from the presence of one tertiary amine nitrogen atom and three hydroxyl oxygen atoms, all of which can potentially bind to a metal center. The degree of protonation of the hydroxyl groups significantly influences its binding behavior, allowing it to function as a neutral ligand or as a mono-, di-, or tri-anionic ligand (teaH₃, teaH₂⁻, teaH⁻, or tea³⁻). This adaptability allows for the synthesis of a vast array of metal complexes with diverse nuclearities and topologies. nih.gov

The versatility of triethanolamine is clearly demonstrated by its ability to act as a ligand with variable denticity. researchgate.net

Monodentate: In some instances, TEA can coordinate to a metal center through only one of its donor atoms. For example, it has been suggested that in the complex [Cu(TEA)₆]Cl₂, the TEA ligand is oxygen-bonded in a monodentate fashion. rsc.org

Bidentate: Coordination involving two donor atoms is also common, leaving one or two of the hydroxyethyl (B10761427) arms uncoordinated.

Tridentate: A frequent coordination mode for TEA is tridentate, where the nitrogen atom and two of the oxygen atoms bind to the metal center, forming two five-membered chelate rings. nih.govresearchgate.netnih.gov This leaves the third hydroxyl group uncoordinated and available for further interactions, such as hydrogen bonding. nih.govdoaj.org In the complex cation [Ni(C₆H₁₅NO₃)₂]²⁺, for instance, two TEA ligands each act as N,O,O'-tridentate ligands, resulting in a distorted octahedral NiN₂O₄ coordination environment. nih.govresearchgate.net

Tetradentate: TEA can utilize all four of its N and O donor atoms to bind to a single metal ion, functioning as a tetradentate ligand. This is particularly observed with larger metal ions that have higher coordination number preferences. A notable example is the [Ca(TEA)₂]²⁺ complex cation, where each TEA molecule behaves as an N,O,O',O''-tetradentate ligand, leading to an eight-coordinate Ca(II) ion.

The deprotonation of one or more of TEA's hydroxyl groups facilitates the formation of polynuclear complexes, where the deprotonated alkoxide oxygen atoms act as bridging ligands between two or more metal centers. researchgate.net This bridging capability is fundamental to the construction of di-, tri-, tetra-, and other polynuclear metal complexes. nih.gov

For example, dinuclear copper complexes have been prepared where deprotonated TEA ligands link the metal centers. researchgate.net In some copper(II) complexes with TEA, bridging hydroxy-groups have been observed, leading to compounds with subnormal magnetic moments. rsc.org The formation of multinuclear Cu(II)-TEA complexes in aqueous solutions has been confirmed by spectroscopic methods, highlighting the tendency of this ligand to form bridged species in solution, not just in the solid state. nih.gov The ability of the alkoxo group of TEA to bridge metal ions is a key feature in the designed synthesis of polynuclear clusters with specific magnetic or catalytic properties.

Synthesis and Characterization of Triethanolamine tris(dihydrogen phosphate) Metal Complexes

While the coordination chemistry of triethanolamine itself is well-documented, specific studies on metal complexes formed with the fully phosphorylated derivative, triethanolamine tris(dihydrogen phosphate), are less common in the literature. However, the principles of synthesis and characterization can be understood by examining related triethanolamine-phosphate systems. The synthesis typically involves the reaction of a metal salt with the pre-formed ligand or the in-situ reaction of the metal salt, triethanolamine, and a phosphorus source like phosphoric acid.

In the crystal structure of triethanolammonium (B1229115) dihydrogenphosphate, the asymmetric unit contains two distinct dihydrogenphosphate anions and two triethanolammonium cations. researchgate.net The structure is dominated by an extensive network of hydrogen bonds. The dihydrogenphosphate units are linked into a polymeric chain via strong P—O–H···O—P hydrogen bonds. researchgate.net These chains are then connected to the triethanolammonium cations through O—H···O hydrogen bonds, forming sheet-like structures. researchgate.net

To illustrate the crystallographic analysis of a representative metal-TEA complex, data for bis(triethanolamine)nickel(II) dinitrate is presented. In this complex, the nickel(II) ion is coordinated by two neutral, tridentate TEA ligands. mdpi.com The crystal structure reveals a distorted octahedral geometry around the Ni(II) center, with nitrate (B79036) anions acting as counter-ions in the outer coordination sphere. mdpi.com

Table 1: Selected Crystallographic Data for Triethanolammonium Dihydrogenphosphate (Data sourced from a 2017 study) researchgate.net

| Parameter | Value |

| Formula | C₆H₁₆NO₃⁺·H₂PO₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 14.1354 (7) |

| b (Å) | 6.0963 (3) |

| c (Å) | 14.1481 (7) |

| β (°) | 118.069 (2) |

| Volume (ų) | 1075.29 (9) |

| Key Feature | Polymeric chains of H₂PO₄⁻ linked by hydrogen bonds. |

Table 2: Selected Crystallographic Data for Bis(triethanolamine)nickel(II) Dinitrate (Data sourced from a 2020 study) mdpi.com

| Parameter | Value |

| Formula | Ni(C₆H₁₅NO₃)₂₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1769 (4) |

| b (Å) | 10.9631 (4) |

| c (Å) | 10.0528 (4) |

| β (°) | 99.429 (2) |

| Volume (ų) | 997.08 (7) |

| Coordination Geometry | Distorted Octahedral (NiN₂O₄) |

Spectroscopy is a vital tool for characterizing metal complexes. Infrared (IR) spectroscopy, in particular, provides clear evidence of ligand coordination. In free triethanolamine, a broad band corresponding to the O-H stretching vibration is observed. Upon coordination to a metal, the positions and shapes of bands associated with the C-O and C-N bonds are affected. For instance, in a metal-TEA complex, the C-O and C-N stretching peaks are shifted compared to the free ligand, indicating the involvement of the oxygen and nitrogen atoms in coordination. researchgate.net

Table 3: Typical Infrared Absorption Bands for Triethanolamine and its Complexes (Data sourced from a 2018 study) researchgate.net

| Vibration | Free TEA (cm⁻¹) | Metal-TEA Complex (cm⁻¹) | Significance |

| C-H stretch | ~2882 | ~2882 | Generally less affected |

| C-O stretch | ~1035 | Shifted | Indicates O-coordination |

| C-N stretch | ~1152 | Shifted | Indicates N-coordination |

Furthermore, advanced spectroscopic techniques can elucidate the structure of complexes in solution. A combination of NMR spectroscopy and the Evans method has been successfully used to prove the existence of multinuclear Cu(II)-TEA complexes in aqueous solutions at pH 4 and higher. nih.gov Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has also provided direct evidence of Cu-Cu interactions in solution at pH 9.5, confirming the formation of bridged, multinuclear species. nih.gov For the triethanolamine tris(dihydrogen phosphate) ligand, one would expect additional strong vibrational modes from the P-O and P=O bonds of the phosphate (B84403) groups, which would also shift upon coordination to a metal center.

Role in 3d-4f and 4f Metal Coordination Chemistry

Ligands based on triethanolamine and its derivatives are of paramount importance in the synthesis of heterometallic 3d-4f and homometallic 4f coordination clusters. nih.govresearchgate.net These compounds are at the forefront of molecular magnetism research, particularly in the development of Single-Molecule Magnets (SMMs) and materials for magnetic refrigeration. nih.gov

The synthesis of discrete 3d-4f polynuclear complexes is challenging because simply mixing the metal precursors often leads to the preferential formation of homometallic 3d complexes. researchgate.net The successful construction of heterometallic systems relies on ligands that possess different coordination pockets or donor atoms with varying hardness (HSAB principle) to selectively bind the different types of metal ions. researchgate.netrsc.org The oxophilic 4f ions (hard acids) prefer hard oxygen donors, while the 3d transition metals (borderline acids) can bind to both nitrogen and oxygen donors. rsc.org Triethanolamine-based ligands, with their mix of N and O donor sites, are ideal for this purpose, as they can simultaneously bind both 3d and 4f ions, often acting as a bridge between them. researchgate.net

The deprotonated alkoxo arms of the TEA ligand are particularly effective at bridging a 3d metal ion and a larger 4f ion. This strategy has been used to generate a vast family of 3d-4f compounds with diverse structures and interesting magnetic properties, stemming from the magnetic coupling between the different metal centers. researchgate.netcsic.es The introduction of phosphate groups onto the TEA backbone, creating triethanolamine tris(dihydrogen phosphate), would further enhance the affinity for hard Lewis acidic lanthanide ions and provide additional bridging pathways through the phosphate P=O and P-O⁻ groups, opening new avenues for the rational design of high-nuclearity 3d-4f clusters with tailored magnetic behavior.

Information Not Available in Public Domain

After a comprehensive search of publicly available scientific literature, there is insufficient information to generate an article on the coordination chemistry of the specific compound “Triethanolamine tris(dihydrogen phosphate)” as a ligand for the applications outlined.

While the compound itself is cataloged, for instance in PubChem (CID 62246) nih.gov, there is no accessible research detailing its use in the design and synthesis of heterometallic clusters or the investigation of their magnetic properties and single-molecule magnet behavior. The provided search results focus on the coordination chemistry of the parent molecule, triethanolamine (teaH₃) , or on related systems involving other nitrogen-phosphorus ligands.

The topics specified in the request, such as the formation of heterometallic clusters and single-molecule magnets, are well-researched for complexes involving triethanolamine. nih.govufl.eduresearchgate.net However, the functionalization of all three of triethanolamine's hydroxyl groups with dihydrogen phosphate moieties appears to yield a ligand whose coordination chemistry in these advanced applications is not yet documented in the available literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article that focuses solely on the chemical compound “Triethanolamine tris(dihydrogen phosphate)” as requested. An article on the closely related and extensively studied ligand, triethanolamine, could be generated to address the user's interest in the specified topics of coordination chemistry.

Applications in Advanced Materials Science and Engineering

Corrosion Inhibition Mechanisms and Film Formation

The utility of triethanolamine (B1662121) phosphate (B84403) esters as corrosion inhibitors in aqueous systems is a subject of considerable interest. These compounds are known to form protective films on metal surfaces, thereby mitigating the electrochemical processes that lead to corrosion.

The primary mechanism by which triethanolamine phosphate esters inhibit corrosion is through adsorption onto the metal surface. This process involves the formation of a protective film that acts as a barrier to corrosive agents. The lone pair electrons on the nitrogen and oxygen atoms of the triethanolamine moiety can interact with the vacant d-orbitals of metal atoms, such as iron, leading to the formation of a coordinate bond and effective surface protection. The phosphate group further enhances this by forming stable complexes with metal ions.

Studies on similar compounds, like triethanolamine, have shown that they can be effective corrosion inhibitors for steel. electrochemsci.org The adsorption process can be influenced by factors such as the concentration of the inhibitor, the temperature, and the pH of the environment. The formation of a dense and uniform chemical adsorption film has been observed in studies involving triethanolamine on steel surfaces. scientific.net

A patent on triethanolamine phosphate ester compositions for corrosion inhibition presents data on their performance. The corrosion rates were determined using electrochemical methods, which are foundational to EIS. The following table illustrates the effectiveness of a triethanolamine phosphate ester, both alone and in combination with phosphoric acid, in reducing the corrosion rate of steel in synthetic water.

Table 1: Corrosion Inhibition Performance of Triethanolamine Phosphate Ester

| Inhibitor System | Dosage (mg/l) | Corrosion Rate (mdd) |

|---|---|---|

| Control | 0 | 100 |

| Triethanolamine Phosphate Ester | 14 | 25 |

| Phosphoric Acid | 7 | 25 |

| Triethanolamine Phosphate Ester + Phosphoric Acid | 14 + 7 | 10 |

Data sourced from patent US3932303A. google.com

The morphology and integrity of the protective film formed by the inhibitor are crucial for its effectiveness. Scanning Electron Microscopy (SEM) is a common technique used for the microstructural analysis of these films. scientific.net Studies on steel surfaces treated with solutions containing triethanolamine have revealed the formation of a dense and uniform chemical adsorption film. scientific.net It is reasonable to infer that Triethanolamine tris(dihydrogen phosphate) would form a similar protective layer, with the phosphate groups potentially contributing to a more robust and adherent film. The analysis of such films often shows a smoother surface with fewer pits and signs of corrosion compared to untreated surfaces.

Cement and Construction Material Science

In the field of cement and construction materials, the influence of admixtures on the hydration process is a critical area of study. While specific research on Triethanolamine tris(dihydrogen phosphate) is scarce, the effects of its parent compound, Triethanolamine (TEA), have been extensively investigated. It is important to note that the findings related to TEA may not be directly transferable to its phosphate derivative, as the chemical properties and interactions could differ.

Triethanolamine is known to act as a grinding aid and a setting time regulator in cement production. canada.ca Its effect on hydration kinetics is complex and dose-dependent. lamsresearch.com At certain concentrations, TEA can accelerate the hydration of tricalcium silicate (B1173343) (C3S), a key mineral phase in Portland cement, leading to a faster development of early strength. researchgate.net However, at higher concentrations, it can retard the hydration of C3S. researchgate.net

Table 2: Effect of Triethanolamine (TEA) on Cement Hydration

| Cement Phase | Effect of TEA | Consequence |

|---|---|---|

| Tricalcium Aluminate (C3A) | Accelerates hydration | Increased early heat evolution, faster setting |

| Tricalcium Silicate (C3S) | Can accelerate or retard depending on dosage | Influences early and late strength development |

| Ferrite (B1171679) Phase (C4AF) | Promotes dissolution | Contributes to early reactions and strength gain |

Information synthesized from multiple sources. lamsresearch.comresearchgate.netresearchgate.net

One of the most significant effects of Triethanolamine in cement is the acceleration of the hydration of the aluminate phases (C3A and C4AF). researchgate.net The proposed mechanism for this acceleration involves the chelation of metal ions, particularly aluminum (Al³⁺) and iron (Fe³⁺), by the TEA molecules. lamsresearch.comresearchgate.net This chelation process is believed to promote the dissolution of the aluminate phases, making more ions available in the pore solution to react and form hydration products. researchgate.net

The accelerated aluminate reaction leads to a more rapid formation of ettringite in the early stages of hydration. lamsresearch.comresearchgate.net Ettringite contributes to the initial stiffening and setting of the cement paste and the development of early-age strength. lamsresearch.com The presence of TEA can also influence the subsequent conversion of ettringite to monosulfoaluminate.

Impact on Silicate Reaction Retardation

In the context of cementitious materials, the behavior of triethanolamine tris(dihydrogen phosphate) is largely influenced by the triethanolamine (TEA) cation. While literature specifically detailing the tris(dihydrogen phosphate) salt is limited, the extensive research on TEA's role in cement hydration provides a strong basis for understanding its impact. The effect of TEA on the hydration of silicate phases in cement, primarily tricalcium silicate (C3S) and dicalcium silicate (C2S), is complex and highly dependent on its concentration.

At certain medium dosages, TEA is known to act as a retarder for silicate hydration. researchgate.netlamsresearch.com This retardation is often attributed to the adsorption of TEA molecules onto the surfaces of the silicate mineral phases. This adsorbed layer can inhibit the dissolution of these phases, thereby slowing down the subsequent nucleation and growth of calcium silicate hydrate (B1144303) (C-S-H), the primary binding agent in hardened cement paste. researchgate.net

The mechanism also involves the chelation of calcium ions (Ca²⁺) by triethanolamine. doi.org By forming complexes with calcium ions in the pore solution, TEA can interfere with the normal hydration process of C3S and C2S, delaying the formation of C-S-H gel and thus retarding the setting and hardening of the material. doi.org In systems containing steel slag, which has a different reactivity profile for its calcium-containing phases compared to cement, high concentrations of TEA have been observed to have a poorer chelation ability, which can influence the hydration process differently. doi.org

Conversely, at very low or very high concentrations, TEA can exhibit an accelerating effect, highlighting its dual-role functionality. lamsresearch.compsgraw.com The retarding effect at intermediate concentrations is critical for applications requiring extended workability of concrete and mortar.

Table 1: Effect of Triethanolamine (TEA) Dosage on the Setting Time of Cement Paste This table illustrates the typical dosage-dependent accelerating and retarding effects of TEA, which is the parent compound of Triethanolamine tris(dihydrogen phosphate).

| Dosage of TEA (by weight of cement) | Effect on Initial Setting Time | Primary Mechanism |

| Low (~0.02-0.05%) | Slight Acceleration | Promotes dissolution of aluminate phases (C3A) and formation of ettringite. researchgate.net |

| Medium (~0.1%) | Retardation | Adsorption on silicate phases, inhibiting their hydration. researchgate.net |

| High (>0.2%) | Strong Acceleration | Rapid formation of ettringite and other aluminate hydrates, leading to flash setting. researchgate.netlamsresearch.com |

Effects on Early-Stage Strength Development and Microstructure

The influence of triethanolamine tris(dihydrogen phosphate) on the early-stage strength and microstructure of cementitious materials is intrinsically linked to its effects on the hydration kinetics of different mineral phases. The triethanolamine component primarily accelerates the hydration of tricalcium aluminate (C3A) and tetracalcium aluminoferrite (C4AF). researchgate.netresearchgate.net

This acceleration leads to the rapid formation of ettringite (AFt) crystals in the early stages of hydration. lamsresearch.comresearchgate.net The formation of a robust network of ettringite crystals can contribute positively to the early-stage strength of the material. psgraw.com Studies show that low dosages of TEA can enhance the compressive strength at 3 days. psgraw.com The mechanism involves TEA chelating with Al³⁺ and Fe³⁺ ions present in the pore solution, which promotes the dissolution of the aluminate and ferrite phases and subsequent precipitation of ettringite. lamsresearch.comresearchgate.net

Surfactant and Emulsifier Principles in Material Formulations

The amphiphilic nature of triethanolamine phosphate derivatives allows them to function effectively as surfactants and emulsifiers in various material formulations. This capability is crucial for creating stable mixtures of immiscible liquids, such as oil and water.

Interfacial Tension Reduction Mechanisms

Triethanolamine tris(dihydrogen phosphate) and related ester phosphates act as surfactants by reducing the interfacial tension (IFT) between two immiscible phases, such as oil and water. The molecule possesses both hydrophilic (water-loving) and lipophilic (oil-loving) components. The triethanolamine core and its hydrocarbon chains constitute the lipophilic part, while the highly polar dihydrogen phosphate groups provide strong hydrophilicity.

When introduced into an oil-water system, the surfactant molecules migrate to the interface. They orient themselves with their lipophilic tails penetrating the oil phase and their hydrophilic phosphate heads remaining in the water phase. This accumulation at the interface disrupts the strong cohesive forces between water molecules, leading to a significant reduction in interfacial tension. Research on triethanolamine ester phosphates derived from fish oil has demonstrated their high surface activity at the water-kerosene interface, capable of lowering the IFT from 46.5 mN/m to as low as 1.5 mN/m. researchgate.net This reduction in IFT facilitates the formation of emulsions by lowering the energy required to create new interfacial area.

Emulsion Stability Studies and Rheological Properties

As an emulsifier, triethanolamine is used to form and stabilize emulsions, which are dispersions of one liquid in another. undip.ac.id When triethanolamine reacts with a fatty acid (a common component in oil phases), it forms a soap that acts as the primary emulsifying agent. In the case of triethanolamine tris(dihydrogen phosphate), the inherent surfactant properties allow it to stabilize emulsions without prior reaction.

Emulsion stability is achieved through two primary mechanisms:

Reduction of Interfacial Tension: As described previously, lowering the IFT makes the system more thermodynamically stable.

Formation of a Steric and/or Electrostatic Barrier: The surfactant molecules adsorbed at the oil-water interface form a protective film around the dispersed droplets. The bulky nature of the triethanolamine head groups and the associated phosphate ions can create a physical (steric) barrier that prevents droplets from coalescing. Furthermore, the ionic phosphate groups can impart an electrical charge to the surface of the droplets, leading to electrostatic repulsion between them, which further enhances stability.

The rheological properties (flow and deformation characteristics) of the resulting emulsion are heavily influenced by the emulsifier. The concentration and effectiveness of the triethanolamine phosphate can affect the viscosity, consistency, and spreadability of the final product. For example, in cosmetic lotions, the choice and concentration of TEA as an emulsifier are critical for achieving the desired pH, specific gravity, and texture. undip.ac.id An effective emulsifier ensures a homogeneous and stable product that resists phase separation over time. undip.ac.id

Electrochemical Applications in Protic Ionic Liquids

Triethanolamine tris(dihydrogen phosphate) can be classified as a protic ionic liquid (PIL). PILs are formed by the transfer of a proton from a Brønsted acid (in this case, phosphoric acid) to a Brønsted base (triethanolamine). researchgate.netresearchgate.net These materials are composed entirely of ions and exhibit unique properties such as low vapor pressure, high thermal stability, and ionic conductivity, making them suitable for electrochemical applications. frontiersin.org

Ionic Conductivity Measurements and Activation Energies

The ionic conductivity (σ) of a PIL is a measure of its ability to conduct an electrical current via the movement of its constituent ions—the triethanolammonium (B1229115) cation and the dihydrogen phosphate anion. This property is fundamental to the performance of a PIL as an electrolyte in devices like fuel cells or batteries.

The conductivity of triethanolamine-based PILs is dependent on temperature, viscosity, and the nature of the anion and cation. researchgate.netresearchgate.net Generally, conductivity increases with temperature as the increased thermal energy enhances ion mobility and reduces the viscosity of the liquid. The relationship between conductivity and temperature often follows the Arrhenius or Vogel-Tammann-Fulcher (VTF) equations.

The activation energy (Ea) for ionic conduction represents the energy barrier that ions must overcome to move through the liquid. It can be derived from the temperature dependence of conductivity. A lower activation energy implies easier ion transport and is generally desirable for high-performance electrolytes. Studies on various triethanolamine-based PILs show that the choice of the acid (anion) has a significant influence on the resulting conductivity and activation energy. frontiersin.orgresearchgate.net For instance, PILs with triflate anions tend to show higher ionic conductivities compared to those with mesylate anions. researchgate.net

Table 2: Ionic Conductivity and Activation Energy for Representative Protic Ionic Liquids (PILs) This table presents data for various alkanolammonium-based PILs to illustrate the typical range of values for these properties. The values for Triethanolamine tris(dihydrogen phosphate) would be expected to fall within a similar range, influenced by the specific interactions of the dihydrogen phosphate anion.

| Protic Ionic Liquid (Cation-Anion) | Temperature (K) | Ionic Conductivity (σ) (mS/cm) | Activation Energy (Ea) (kJ/mol) |

| [TEA][OTf] (Triflate) | 298.15 | 1.26 | 28.9 |

| [TEA][OMs] (Mesylate) | 298.15 | 0.89 | 31.2 |

| [MDEA][OTf] (Triflate) | 298.15 | 2.51 | 24.5 |

| [DEA][OTf] (Triflate) | 298.15 | 8.32 | 21.3 |

Data synthesized from literature on 2-hydroxyethylammonium sulfonate-based PILs for comparative purposes. frontiersin.org TEA: Triethanolammonium, MDEA: N-methyldiethanolammonium, DEA: Diethanolammonium.

Electrochemical Window Analysis in Various Environments

The electrochemical window of a substance is a critical parameter in electrochemistry, defining the potential range over which the substance is stable and does not undergo oxidation or reduction. For Triethanolamine tris(dihydrogen phosphate), while direct research on its specific electrochemical window is not extensively available in the reviewed literature, the electrochemical behavior of its parent compound, triethanolamine (TEA), provides significant insights.

The electrochemical stability of TEA has been investigated using techniques such as cyclic voltammetry. researchgate.net Studies on a carbon paste electrode have shown that the electrochemical behavior of TEA is significantly influenced by the pH of the environment. researchgate.net For instance, in acidic to neutral solutions (pH below 4.8), no distinct oxidation or reduction peaks are observed in the cyclic voltammograms of TEA, suggesting a stable electrochemical window in this range. researchgate.net However, as the pH increases into the alkaline range, anodic peaks begin to appear and shift, indicating the onset of electrochemical reactions. researchgate.net

Specifically, in a study using various buffer solutions, an anodic peak for TEA was observed to shift to less positive potentials as the pH increased from 4.8 to 7.0. researchgate.net At a pH higher than 8, two distinct anodic peaks emerged. researchgate.net This suggests that the usable electrochemical window of TEA, and by extension its phosphate salt, narrows in alkaline conditions.

The solvent system also plays a crucial role in determining the electrochemical window. While aqueous environments are common, the behavior in non-aqueous solvents can differ significantly. For instance, in a study on a bis(triethanolamine)nickel(II) dinitrate complex in an ethanolic solution, cyclic voltammetry was conducted within a potential window of -1.0 to +1.0 V. mdpi.com The appearance of an anodic peak within this range for the complex that was not present for the pristine metal salt suggests that the coordination of TEA to the metal center influences its electrochemical properties. mdpi.com

Table 1: Electrochemical Behavior of Triethanolamine in Different pH Environments

| pH Range | Observation in Cyclic Voltammetry | Implication for Electrochemical Window | Source |

| < 4.8 | Absence of peaks | Wide and stable | researchgate.net |

| 4.8 to 7.0 | Anodic peak shifts to less positive values with increasing pH | Window begins to narrow | researchgate.net |

| > 8.0 | Two anodic peaks become obvious | Further narrowing of the window | researchgate.net |

This table summarizes the observed electrochemical behavior of triethanolamine (TEA) at a carbon paste electrode, which serves as a proxy for understanding the potential behavior of Triethanolamine tris(dihydrogen phosphate).

Electrocatalytic Roles in Redox Processes

While specific studies detailing the electrocatalytic roles of Triethanolamine tris(dihydrogen phosphate) are limited, the broader chemistry of triethanolamine (TEA) reveals its significant involvement in various redox processes, often acting as a catalyst, ligand, or sacrificial agent.

One of the prominent roles of TEA is as a sacrificial electron donor in photocatalytic CO2 reduction. chemrxiv.orgrsc.org In these systems, TEA facilitates the conversion of CO2 into valuable products like formic acid or carbon monoxide. chemrxiv.orgrsc.org The mechanism involves the photoexcited photosensitizer being reductively quenched by TEA. This process generates a one-electron reduced photosensitizer and a TEA radical cation. The reduced photosensitizer then goes on to reduce the catalyst, which in turn reduces CO2. chemrxiv.org Research has shown that TEA radicals can also act as electron relays, further enhancing the efficiency of the catalytic cycle. chemrxiv.org

In the context of materials synthesis, TEA has been employed as a ligand and a reaction medium in palladium-catalyzed Heck reactions, which are crucial carbon-carbon bond-forming redox reactions. organic-chemistry.org In this application, TEA not only acts as a base but also as a ligand for the palladium catalyst, influencing its catalytic activity and stability. organic-chemistry.org Its ability to be an efficient and reusable medium highlights its robust nature in catalytic cycles. organic-chemistry.org

Furthermore, the coordination of TEA to metal centers can modulate their redox properties. In the case of a bis(triethanolamine)nickel(II) dinitrate complex, the presence of TEA as a ligand alters the electrochemical behavior of the Ni(II) ion. mdpi.com This ability to form stable complexes with a wide range of transition metals suggests its potential in designing novel electrocatalysts where the metal center's redox potential is fine-tuned for specific applications.

There is also evidence of TEA and its derivatives being involved in electrocatalytic upgrading of CO2 products. For instance, a process has been demonstrated for the bromine-assisted electrocatalytic oxidation of ethylene (B1197577) (a CO2 reduction product) to 2-bromoethanol, which can then be used to produce triethanolamine itself. nih.gov This highlights the intricate role of TEA and related compounds in complex, multi-step electrocatalytic conversions.

Table 2: Summary of Triethanolamine's Roles in Redox Processes

| Redox Process | Role of Triethanolamine (TEA) | Key Findings | Source(s) |

| Photocatalytic CO2 Reduction | Sacrificial Electron Donor, Electron Relay | Enhances efficiency of CO2 conversion to formic acid and CO. chemrxiv.orgrsc.org TEA radicals participate in the electron transfer chain. chemrxiv.org | chemrxiv.orgrsc.org |

| Palladium-Catalyzed Heck Reaction | Base, Ligand, Reaction Medium | Facilitates olefination of iodo- and bromoarenes. organic-chemistry.org Allows for a phosphane-free catalytic system. organic-chemistry.org | organic-chemistry.org |

| Metal Complexation | Ligand | Modulates the electrochemical properties of metal ions like Ni(II). mdpi.com Forms stable complexes with various transition metals. | mdpi.com |

| Electrocatalytic Upgrading | Product in multi-step synthesis | Can be synthesized from electrocatalytically produced ethylene. nih.gov | nih.gov |

Environmental Fate and Degradation Pathways

Biodegradation Studies in Aqueous and Terrestrial Environments

The biodegradation of Triethanolamine (B1662121) tris(dihydrogen phosphate) is anticipated to be a significant pathway for its removal from both aquatic and soil environments. This process is primarily mediated by microbial activity, where enzymes facilitate the breakdown of the molecule. Organophosphate esters, in general, are susceptible to microbial degradation nih.govoup.comresearchgate.net.

Subsequent microbial degradation of triethanolamine is expected to proceed via oxidative pathways. Studies on triethanolamine have shown that microorganisms can perform oxidative N-dealkylation, leading to the formation of diethanolamine (B148213) and ethanolamine (B43304). Further breakdown can yield products such as glycolaldehyde, acetaldehyde, acetate (B1210297), and ultimately ammonia, which can be integrated into the nitrogen cycle.

Table 1: Plausible Microbial Degradation Products of Triethanolamine tris(dihydrogen phosphate)

| Precursor Compound | Initial Degradation Product | Subsequent Degradation Products |

| Triethanolamine tris(dihydrogen phosphate) | Triethanolamine, Inorganic Phosphate (B84403) | Diethanolamine, Ethanolamine, Glycolaldehyde, Acetaldehyde, Acetate, Ammonia |

Note: This table is illustrative and based on the degradation pathways of related compounds due to the absence of specific data for Triethanolamine tris(dihydrogen phosphate).

Quantitative data on the kinetic rates of biotic degradation for Triethanolamine tris(dihydrogen phosphate) are not available. However, studies on other organophosphate esters in coastal sediments have demonstrated that biodegradation significantly enhances their degradation compared to abiotic processes researchgate.netnih.gov. For some organophosphate esters, half-lives under biotic conditions were found to be in the range of 16.8 to 46.8 days, which was considerably shorter than under abiotic conditions (23.3 to 77.0 days) researchgate.netnih.gov. It is plausible that Triethanolamine tris(dihydrogen phosphate) would exhibit similar behavior, with its biodegradation rate being influenced by factors such as microbial population density, temperature, pH, and nutrient availability in the specific environment.

Table 2: Illustrative Biotic Degradation Half-Lives of Structurally Related Organophosphate Esters in Marine Sediment

| Compound | Half-life (Biotic Conditions) | Half-life (Abiotic Conditions) |

| Tri-iso-butyl phosphate (TiBP) | ~17 days | ~40 days |

| Tri-n-butyl phosphate (TnBP) | ~20 days | ~45 days |

| Tris-(2-chloroethyl) phosphate (TCEP) | ~47 days | ~77 days |

Source: Adapted from studies on OPE degradation in marine sediments. This data is for illustrative purposes to indicate the potential role of microbial communities in the degradation of such compounds.

Abiotic Degradation Mechanisms

Abiotic degradation processes, including hydrolysis, photolysis, and oxidation, also contribute to the transformation of Triethanolamine tris(dihydrogen phosphate) in the environment.

As an organophosphate ester, Triethanolamine tris(dihydrogen phosphate) is susceptible to chemical hydrolysis . This abiotic process involves the cleavage of the ester bond by water. The primary point of hydrolytic attack is the P-O-C bond, which would result in the formation of triethanolamine and inorganic phosphate . The rate of hydrolysis for organophosphate esters is highly dependent on pH and temperature . Generally, hydrolysis is faster under alkaline or acidic conditions compared to neutral pH. While specific hydrolytic stability data for Triethanolamine tris(dihydrogen phosphate) is not documented, the ester linkages are expected to be the most reactive sites for this degradation pathway.

Photolytic degradation, or the breakdown of a chemical by light, can occur through direct or indirect mechanisms. Direct photolysis of the parent triethanolamine molecule is not considered a significant environmental fate process as it does not absorb light at wavelengths greater than 290 nm . However, indirect photolysis can occur through reactions with photochemically-produced species such as hydroxyl radicals (•OH) .

For organophosphate esters in general, photodegradation can be an important transformation pathway mdpi.com. The absorption of light can lead to the cleavage of P-O bonds researchgate.net. In some cases, the presence of photosensitizers in the environment can accelerate the degradation process researchgate.net. The photocatalytic degradation of other organophosphate esters has been demonstrated, often following first-order kinetics researchgate.netmdpi.com.

The tertiary amine group in Triethanolamine tris(dihydrogen phosphate) is susceptible to oxidation. Studies on the oxidation of diethanolamine and triethanolamine by strong oxidizing agents like potassium ferrate have shown that these compounds can be transformed in alkaline solutions researchgate.net.

Furthermore, photocatalytic oxidation of triethanolamine has been shown to yield products such as formyl esters of β-hydroxyethylene formamides mpg.deresearchgate.net. This suggests that in environments where strong oxidants or photocatalytic surfaces are present, the triethanolamine moiety of the molecule could undergo significant transformation. The initial step in the photocatalytic oxidation of triethanolamine is proposed to be a single-electron transfer from the nitrogen atom, leading to the formation of an iminium cation mpg.de.

Persistence and Environmental Distribution Modeling

The environmental persistence and distribution of Triethanolamine tris(dihydrogen phosphate) are influenced by its physicochemical properties, particularly its high water solubility and low volatility. Modeling of its environmental fate suggests a principal distribution to the aqueous phase with limited partitioning to soil, sediment, and the atmosphere.

Adsorption/Desorption Behavior in Soil and Sediment

The adsorption and desorption characteristics of a chemical in soil and sediment are critical determinants of its mobility and bioavailability in the environment. For Triethanolamine tris(dihydrogen phosphate), its behavior is largely inferred from its high water solubility and the general conduct of other water-soluble organophosphate esters.

Research Findings: